molecular formula C8H6FN B8541997 3-Ethynyl-5-fluoro-4-methylpyridine

3-Ethynyl-5-fluoro-4-methylpyridine

Cat. No.: B8541997
M. Wt: 135.14 g/mol
InChI Key: ZATIRAWYMVLHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethynyl-5-fluoro-4-methylpyridine is a useful research compound. Its molecular formula is C8H6FN and its molecular weight is 135.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6FN

Molecular Weight

135.14 g/mol

IUPAC Name

3-ethynyl-5-fluoro-4-methylpyridine

InChI

InChI=1S/C8H6FN/c1-3-7-4-10-5-8(9)6(7)2/h1,4-5H,2H3

InChI Key

ZATIRAWYMVLHCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1C#C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(6-chloro-5-fluoro-4-methyl-3-pyridyl)ethynyl-trimethyl-silane (2300 mg, 9.5 mmol) in AcOH (12 mL) was added zinc (1200 mg, 19 mmol). The mixture was heated at 70° C. for 1 hour. The reaction mixture was diluted with ethyl acetate (50 mL), filtered over Celite, evaporated in vacuo and then re-dissolved in ethyl acetate (50 mL) and washed with saturated aqueous sodium bicarbonate solution (20 mL). The organic layer was separated, dried over sodium sulfate, filtered and concentrated in vacuo to provide a residue that was dissolved in MeOH (15 mL) and treated with potassium carbonate (270 mg, 1.9 mmol). The reaction mixture was stirred for 15 minutes at room temperature and then diluted with dichloromethane (50 mL), filtered over Celite, and concentrated in vacuo to provide a residue that was purified by flash chromatography (40 g, Silica, 0-50% diethyl ether in pentane). Desired fractions were combined and evaporated in vacuo to afford the title compound as colorless, crystalline solid (1005 mg, 82%). 1H NMR (400 MHz, CDCl3) δ 8.46 (s, 1H), 8.33 (s, 1H), 3.42 (s, 1H), 2.40 (s, 3H).
Name
2-(6-chloro-5-fluoro-4-methyl-3-pyridyl)ethynyl-trimethyl-silane
Quantity
2300 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
1200 mg
Type
catalyst
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Yield
82%

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